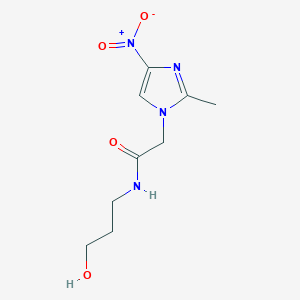![molecular formula C22H15ClF2N4O3 B4291575 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIPHENOXY-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4291575.png)
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIPHENOXY-1,3,5-TRIAZIN-2-AMINE
Übersicht
Beschreibung
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIPHENOXY-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a unique structure that includes a triazine ring substituted with phenyl and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIPHENOXY-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. One common method includes the reaction of 4,6-diphenoxy-1,3,5-triazine with 4-[chloro(difluoro)methoxy]aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIPHENOXY-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups on the aromatic ring.
Oxidation and Reduction: The triazine ring and phenyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted triazine derivatives, while oxidation and reduction can modify the functional groups on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIPHENOXY-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIPHENOXY-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases such as cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other Triazine Derivatives: Compounds such as 4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid and its analogs.
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIPHENOXY-1,3,5-TRIAZIN-2-AMINE is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to act as a tyrosine kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-4,6-diphenoxy-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF2N4O3/c23-22(24,25)32-18-13-11-15(12-14-18)26-19-27-20(30-16-7-3-1-4-8-16)29-21(28-19)31-17-9-5-2-6-10-17/h1-14H,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTKKIHSSKCQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)Cl)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4291496.png)
![4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B4291506.png)
![(4Z)-4-[[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B4291514.png)
![1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-BENZYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)-4-METHYLCYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4291517.png)
![3-METHOXY-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE](/img/structure/B4291521.png)

![N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE](/img/structure/B4291533.png)
![ETHYL 4-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE](/img/structure/B4291545.png)
![2-{METHYL[3-(PIPERIDINOSULFONYL)BENZOYL]AMINO}BENZOIC ACID](/img/structure/B4291554.png)

![1-[1-(5-BROMO-2-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]-3-METHYLBUTAN-1-ONE](/img/structure/B4291572.png)


![N-(3,4-difluorophenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B4291609.png)
